molecular formula C8H13BrO4S B14504201 Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate CAS No. 63234-12-8

Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate

Cat. No.: B14504201
CAS No.: 63234-12-8
M. Wt: 285.16 g/mol
InChI Key: KVMYIXZHSHVQEQ-UHFFFAOYSA-N
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Description

Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is an organic compound that features a bromoethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a butanedioate (succinate) ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate typically involves the reaction of dimethyl butanedioate with 2-bromoethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoethyl group, forming the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester groups can be reduced to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azidoethyl sulfanyl butanedioate.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include diols and alcohols.

Scientific Research Applications

Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is a good leaving group, making the compound reactive in substitution reactions. The sulfanyl group can participate in redox reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[(2-chloroethyl)sulfanyl]butanedioate
  • Dimethyl 2-[(2-iodoethyl)sulfanyl]butanedioate
  • Dimethyl 2-[(2-hydroxyethyl)sulfanyl]butanedioate

Uniqueness

Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate is unique due to the presence of the bromoethyl group, which provides distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromo group is more reactive than chloro but less reactive than iodo, offering a balance between stability and reactivity.

Properties

CAS No.

63234-12-8

Molecular Formula

C8H13BrO4S

Molecular Weight

285.16 g/mol

IUPAC Name

dimethyl 2-(2-bromoethylsulfanyl)butanedioate

InChI

InChI=1S/C8H13BrO4S/c1-12-7(10)5-6(8(11)13-2)14-4-3-9/h6H,3-5H2,1-2H3

InChI Key

KVMYIXZHSHVQEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)SCCBr

Origin of Product

United States

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